molecular formula C10H11N3 B2683460 1-Phenethyl-1H-1,2,3-triazole CAS No. 63777-90-2

1-Phenethyl-1H-1,2,3-triazole

Cat. No.: B2683460
CAS No.: 63777-90-2
M. Wt: 173.219
InChI Key: GCDVQIPVANUWJO-UHFFFAOYSA-N
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Description

1-Phenethyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are characterized by a five-membered ring containing three nitrogen atoms. The phenethyl group attached to the triazole ring enhances its chemical properties and potential applications. This compound is of significant interest due to its stability, aromaticity, and ability to participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenethyl-1H-1,2,3-triazole can be synthesized using several methods, with the most common being the Huisgen 1,3-dipolar cycloaddition reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The reaction is typically catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions. The reaction can be carried out in various solvents, including water, which makes it environmentally friendly .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow methods. These methods involve the use of a continuous flow reactor, where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions: 1-Phenethyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized using oxidizing agents such as manganese dioxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride.

    Substitution: The phenethyl group can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

1-Phenethyl-1H-1,2,3-triazole can be compared with other triazole derivatives, such as:

  • 1-Phenyl-1H-1,2,3-triazole
  • 1,2,4-Triazole derivatives
  • 1,2,3-Triazole analogs

Uniqueness: The phenethyl group in this compound provides unique chemical properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it distinct from other triazole derivatives that may lack this substituent .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(2-phenylethyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-2-4-10(5-3-1)6-8-13-9-7-11-12-13/h1-5,7,9H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDVQIPVANUWJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1,2,3-Triazole (1634 mg, 23.7 mmol), sodium iodide (2364 mg, 15.8 mmol), sodium hydroxide (946 mg, 23.7 mmol) were added to t-amyl alcohol (6.2 ml), and the mixture was refluxed under stirring for 1 hour. 1-Chloro-2-phenylethane (2217 mg, 15.8 mmol) was dissolved in t-amyl alcohol (6.2 ml) and added dropwise under reflux over 1 hour. The mixture was refluxed under stirring for 3.5 hours. The mixture was cooled to room temperature and toluene (50 ml) was added. The mixture was washed with water (50×2), dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=3/1→1/3) to give 1-(2-phenylethyl)-1H-1,2,3-triazole as a colorless oil (2.0 g, yield 73%). 2-(2-Phenylethyl)-2H-1,2,3-triazole (315 mg) was obtained as a colorless oil (yield 12%). 1-(4-phenylethyl)-1H-1,2,3-triazole
Quantity
1634 mg
Type
reactant
Reaction Step One
Quantity
2364 mg
Type
reactant
Reaction Step One
Quantity
946 mg
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
solvent
Reaction Step One
Quantity
2217 mg
Type
reactant
Reaction Step Two
Quantity
6.2 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

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